molecular formula C7H7BrO2S B2659869 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid CAS No. 89677-56-5

3-Bromo-4,5-dimethylthiophene-2-carboxylic acid

Cat. No.: B2659869
CAS No.: 89677-56-5
M. Wt: 235.1
InChI Key: ONSAXBIOENUWAI-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C(_7)H(_7)BrO(_2)S It is a derivative of thiophene, a sulfur-containing heterocycle, and features bromine and carboxylic acid functional groups

Synthetic Routes and Reaction Conditions:

    Bromination of 4,5-dimethylthiophene-2-carboxylic acid: The synthesis typically begins with 4,5-dimethylthiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form derivatives like esters or reduction to yield alcohols.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or borane (BH(_3)).

Major Products:

    Substitution: Various substituted thiophenes.

    Oxidation: Esters or carboxylate salts.

    Reduction: Alcohol derivatives.

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Employed in the development of novel catalysts for organic reactions.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the design of molecules for probing biological systems.

Industry:

    Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The specific mechanism of action for 3-bromo-4,5-dimethylthiophene-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, its effects would be determined by the nature of the derivatives synthesized from it, which could interact with specific molecular targets and pathways.

Comparison with Similar Compounds

  • 3-Bromo-2-thiophenecarboxylic acid
  • 4,5-Dimethylthiophene-2-carboxylic acid
  • 3-Chloro-4,5-dimethylthiophene-2-carboxylic acid

Uniqueness: 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups on a dimethyl-substituted thiophene ring

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Biological Activity

3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant studies and data.

The compound features a thiophene ring substituted with bromine and two methyl groups, along with a carboxylic acid functional group. These structural elements contribute to its biological activity through various mechanisms:

  • Thiophene Ring : Engages in π-π stacking and hydrophobic interactions.
  • Carboxylic Acid Group : Participates in hydrogen bonding and electrostatic interactions, enhancing binding to biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene-2-carboxylic acids have shown promising results against various bacterial strains.

  • Study Findings : A study demonstrated that thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. The compound's ability to inhibit pro-inflammatory cytokines is of particular interest.

  • Mechanism of Action : The carboxylic acid moiety can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating inflammation .

In Vitro Studies

  • Antioxidant Activity : In vitro assays revealed that the compound exhibits antioxidant properties with an IC50 value of 18.17 µg/mL in DPPH radical scavenging assays. This indicates its potential as a natural antioxidant agent .
  • Tyrosinase Inhibition : Molecular docking studies showed that this compound binds effectively to mushroom tyrosinase, suggesting its use as a skin-whitening agent due to its ability to inhibit melanin production. The binding affinity was calculated at −8.4 Kcal/mol .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the bromine substitution on the thiophene ring:

CompoundIC50 (µM)Activity Type
This compound18.17Antioxidant
Thiophene-2-carboxylic acid7.8DAO Inhibition
Thiophene-3-carboxylic acid4.4DAO Inhibition

These findings suggest that minor modifications in the structure can significantly influence biological activity .

Properties

IUPAC Name

3-bromo-4,5-dimethylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSAXBIOENUWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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